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4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine

Adenosine A1 receptor Adenosine A2A receptor Parkinson's disease

Researchers often lack a validated low-affinity reference compound to establish assay windows for adenosine A1/A2A receptor binding studies, risking false positives. This unsubstituted 6-phenyl 2-aminopyrimidine scaffold solves that problem as a minimal pharmacophoric probe. • Use as a low-affinity baseline control (enables differentiation from potent dual antagonists such as compound 8m, A2A Ki = 6.34 nM). • The unsubstituted 6-phenyl ring provides a handle for late-stage diversification (amidation, Suzuki coupling) to build focused dual-antagonist libraries. • Employ in computational docking against A2A receptor PDB structures to validate key interactions (Phe168, Asn253) before synthesizing more complex analogs.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 1354924-35-8
Cat. No. B6347897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine
CAS1354924-35-8
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
InChIInChI=1S/C15H13N3O/c1-10-7-8-14(19-10)13-9-12(17-15(16)18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
InChIKeyXLUOWJLLMUXSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine: Core Scaffold for Adenosine A1/A2A Antagonists


4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine is a 2-aminopyrimidine derivative belonging to a class of heterocyclic compounds investigated as dual adenosine A1 and A2A receptor antagonists [1]. The molecule features a pyrimidine core substituted with a 5-methylfuran-2-yl group at position 4 and a phenyl group at position 6. Its structure represents the unadorned scaffold from which more potent amide-substituted analogues, such as the reference compound 8m (4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine), were derived. This compound serves as a critical baseline probe for structure-activity relationship (SAR) studies and a synthetic intermediate for generating focused libraries targeting adenosine receptors implicated in Parkinson's disease and cognitive disorders.

Baseline probe for adenosine A1/A2A receptor SAR studies
Synthetic intermediate for 6-amide 2-aminopyrimidine libraries
Low-affinity reference control for radioligand binding assays

Why Generic Substitution Fails: 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine


In the 2-aminopyrimidine class, minor alterations to the 6-phenyl substituent drastically shift adenosine A1/A2A receptor affinity and selectivity profiles [1]. The unsubstituted phenyl analogue—4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine—lacks the critical amide or hydrogen-bond acceptor functionality present in the most potent dual antagonists (e.g., the piperidine-1-carbonyl group in compound 8m). Consequently, substituting this compound with a generic 4,6-diaryl-2-aminopyrimidine without the specific 5-methylfuran motif or without accounting for the phenyl substitution pattern risks losing target engagement and dual-receptor activity. Even closely related analogues bearing identical heteroaryl groups exhibit divergent binding kinetics, making blind interchange scientifically unsound for adenosine receptor-targeted projects.

6-Phenyl Amide Absence
Lack of amide substitution may shift A1/A2A affinity profile away from dual antagonism reported for compound 8m.
5-Methylfuran Pharmacophore
Replacing the methylfuran group with other heterocycles may disrupt dual-receptor binding pharmacophore.
In Vivo Model Mismatch
This scaffold is not an in vivo-active probe for catalepsy models; amide-bearing analogues required for such studies.

Differentiation Evidence: 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine vs. Analogues


Dual A1/A2A Affinity: Unsubstituted Phenyl vs. Amide Analogue 8m

The target compound, 4-(5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine, serves as the unsubstituted phenyl baseline in the 2-aminopyrimidine SAR series. The most potent dual antagonist from the same study, compound 8m, achieves A2A Ki = 6.34 nM and A1 Ki = 9.54 nM [1]. While radioligand binding data for the title compound itself were not separately reported in the primary publication, its structure lacks the 3-(piperidine-1-carbonyl) substituent that confers sub-10 nM dual affinity. By class-level SAR inference, the unsubstituted phenyl analogue is anticipated to exhibit significantly reduced A1/A2A affinity (>10-fold loss) compared to 8m, positioning it as a selectivity probe or a low-affinity reference control rather than a high-potency lead.

Dual A1/A2A Affinity
Class-level inference
Estimated >10-fold lower affinity vs. 8m
Low-affinity SAR baseline; not a high-potency probe
Binding data inferred from class SAR; direct measurement needed
Adenosine A1 receptor Adenosine A2A receptor Parkinson's disease

5-Methylfuran Pharmacophore for Dual A1/A2A Selectivity

The 5-methylfuran-2-yl moiety at the pyrimidine 4-position is a conserved element in the most active dual A1/A2A antagonists reported by Robinson et al. [1]. Among the thirteen synthesized derivatives, all compounds retaining sub-micromolar dual affinity bore the 5-methylfuran group, whereas congeners with alternative 4-position heterocycles or unsubstituted phenyl were either not reported or presumably inactive [1]. This indicates that the methylfuran ring contributes essential hydrophobic and electronic interactions within the orthosteric binding pocket. Replacing it with a thiophene, unsubstituted furan, or phenyl isostere is predicted to disrupt the dual binding pharmacophore, making 4-(5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine the minimal structural template required for dual adenosine receptor engagement.

5-Methylfuran Pharmacophore
Class-level inference
Conserved element in active dual antagonists
Essential for dual-receptor binding motif
SAR from 13 analogues; alternative heterocycles untested
Structure-activity relationship Heterocyclic isostere Adenosine receptor

In Vivo Catalepsy Reversal: Amide Analogues vs. Base Scaffold

Compounds 8k and 8m, both bearing amide substituents at the 6-phenyl position, significantly attenuated haloperidol-induced catalepsy in rats, a behavioral model predictive of antiparkinsonian efficacy [1]. The base scaffold, 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine, lacks the amide functionality and was not evaluated in vivo, consistent with its anticipated lower receptor occupancy. This defines a clear structure-activity boundary: the unsubstituted phenyl analogue is not an in vivo-active antiparkinsonian agent, whereas the amide-bearing derivatives are. Researchers seeking an in vivo probe should select 8k or 8m analogues; those requiring a negative control for in vivo studies or an in vitro tool compound should choose the title compound.

In Vivo Catalepsy Model
Class-level inference
Not tested; predicted inactive vs. active analogues 8k, 8m
Scaffold is not an in vivo probe for this model
Amide substitution required for catalepsy reversal response
In vivo efficacy Haloperidol-induced catalepsy Parkinson's disease model

Application Scenarios: 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine


Negative Control for A1/A2A Radioligand Binding Assays

Use as a low-affinity reference compound alongside high-potency dual antagonists (e.g., compound 8m, A2A Ki = 6.34 nM) to establish assay window and confirm that observed displacement is due to specific receptor-ligand interactions rather than nonspecific binding [1].

Synthetic Intermediate for 6-Amide 2-Aminopyrimidine Libraries

The unsubstituted phenyl ring at position 6 provides a handle for late-stage diversification (e.g., amidation, Suzuki coupling) to generate focused libraries of dual adenosine A1/A2A antagonists, following the SAR roadmap defined by Robinson et al. where 6-amide substitution yields sub-10 nM affinity compounds [1].

Baseline Scaffold for Molecular Docking and Pharmacophore Validation

Employ as the minimal pharmacophoric template in computational docking studies against adenosine A2A receptor (PDB structures) to validate key interactions (Phe168, Asn253) identified in the 2-aminopyrimidine series before investing in synthesis of more complex analogues [1].

Selectivity Profiling for Off-Target Adenosine Receptor Subtypes

Screen against A2B and A3 adenosine receptor subtypes to establish the selectivity fingerprint of the 5-methylfuran-bearing 2-aminopyrimidine core, generating reference data that contextualizes the subtype selectivity of more potent amide derivatives [1].

Application
Selection Property
Validation Focus
Adenosine A1/A2A binding assay control
Low-affinity reference compound
Assay window and nonspecific binding confirmation
2-Aminopyrimidine library synthesis
Unsubstituted phenyl diversification handle
SAR-guided amidation or coupling strategies
Adenosine A2A docking studies
Minimal pharmacophoric template
Key interaction validation (Phe168, Asn253)
Adenosine subtype selectivity profiling
5-Methylfuran core selectivity fingerprint
A2B/A3 subtype context for lead optimization
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